1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N8OS and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Research has developed methods for synthesizing various pyrazolo[3,4-d]pyrimidine ribonucleosides and their analogs, demonstrating the chemical versatility and potential for creating targeted molecules for specific scientific applications. For example, certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been prepared and tested for biological activity, highlighting the synthetic routes available for related compounds (Petrie et al., 1985).
Biological Activity : These synthesized compounds have been tested for in vitro activity against viruses and tumor cells. Specific guanosine analogs from these studies showed significant activity against measles in vitro and exhibited moderate antitumor activity against leukemia, indicating the potential for related compounds to serve as bases for developing therapeutic agents (Petrie et al., 1985).
Potential Research Applications
Antibacterial Agents : Derivatives of azetidinylquinolones, which share structural motifs with the compound , have been synthesized and evaluated for their antibacterial activity. These studies reveal the importance of chirality and stereochemistry in enhancing the antibacterial efficacy of such compounds, suggesting that similar considerations could be crucial for the research applications of your compound of interest (Frigola et al., 1995).
Antimicrobial and Antitumor Agents : The synthesis of novel compounds with potential antimicrobial and antitumor activities, such as new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrates the broad scope of research applications. These compounds' reactions and biological evaluations underline the potential for discovering new therapeutic agents (Abunada et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
This compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Biochemical Pathways
The inhibition of LSD1 by this compound leads to changes in the methylation status of histones, particularly histone H3. This can alter gene expression profiles, leading to changes in cellular functions such as proliferation and migration .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to suppression of cell migration ability , which could potentially inhibit the proliferation and migration of cancer cells .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8OS/c1-9-4-3-5-11-12(9)20-17(27-11)21-16(26)10-6-25(7-10)15-13-14(18-8-19-15)24(2)23-22-13/h3-5,8,10H,6-7H2,1-2H3,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZWNXSARJANDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CN(C3)C4=NC=NC5=C4N=NN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.